2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide
Description
2-((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide is a heterocyclic compound featuring a pyrazolo-triazolo-pyrazine core modified with a 4-butoxyphenyl substituent at position 9 and a thioacetamide group linked to an m-tolyl moiety.
Properties
CAS No. |
1223836-58-5 |
|---|---|
Molecular Formula |
C26H26N6O2S |
Molecular Weight |
486.59 |
IUPAC Name |
2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C26H26N6O2S/c1-3-4-14-34-21-10-8-19(9-11-21)22-16-23-25-28-29-26(31(25)12-13-32(23)30-22)35-17-24(33)27-20-7-5-6-18(2)15-20/h5-13,15-16H,3-4,14,17H2,1-2H3,(H,27,33) |
InChI Key |
RHAZXVMHLJJJNN-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=CC(=C5)C)C3=C2 |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
The primary targets of this compound appear to be adenosine receptors . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand. They play a crucial role in biochemical processes like energy transfer (as ATP and ADP) and signal transduction (as cAMP).
Mode of Action
The compound interacts with its targets, the adenosine receptors, by binding to them. The pyrazolo[1,2,4]triazolo[1,5-c]pyrimidine scaffold of the compound was chosen as a pharmacophore for the adenosine receptors. The compound was substituted at the 5 position with reactive linkers of different lengths. This interaction results in changes in the receptor’s activity, which can lead to various downstream effects.
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific adenosine receptor subtype it interacts with. Different affinity and selectivity profiles were observed towards hA1, hA2A, and hA3 adenosine receptors. In particular, fluorescent compounds behave as dual hA2A/hA3 ligands.
Biological Activity
2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide is a complex organic compound belonging to the class of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazines. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 504.58 g/mol. The structural complexity is indicative of its diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C26H25N6O2S |
| Molecular Weight | 504.58 g/mol |
| Purity | Typically 95% |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may exert its effects by:
- Modulating Enzyme Activity : The compound may bind to specific enzymes or receptors, altering their activity and influencing metabolic pathways.
- Inducing Apoptosis : Similar compounds in the pyrazolo class have shown the ability to induce apoptosis in cancer cells through pathways involving caspases and other apoptotic markers .
Anticancer Activity
Recent studies have highlighted the anticancer potential of related pyrazolo compounds. For instance, compounds from the pyrazolo[4,3-e][1,2,4]triazine family exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), showing stronger activity compared to standard chemotherapeutics like cisplatin . The mechanism involved increased apoptosis via caspase activation and modulation of key proteins such as p53 and NF-κB.
Case Study Example :
A study demonstrated that a derivative similar to 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide significantly increased apoptosis in MCF-7 cells through the activation of caspases 9 and 3/7. This was accompanied by an increase in reactive oxygen species (ROS), which are known to play a role in apoptosis induction .
Other Biological Activities
Beyond anticancer properties, compounds within this class have been investigated for additional pharmacological activities:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Substituent Effects
The compound shares structural motifs with several analogs reported in the literature:
- Pyrazolo-triazolo-pyrazine derivatives (e.g., N-benzyl-3-[9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide, CAS 1286706-27-1) exhibit similar fused heterocyclic cores but differ in substituents.
- Thioacetamide-containing compounds (e.g., 2-(3,4-dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide) share the thioacetamide moiety but feature benzothiazine instead of triazolo-pyrazine systems. The fluorobenzyl substituent in this analog may confer distinct solubility or metabolic stability compared to the m-tolyl group .
Physicochemical Properties
*LogP values estimated using fragment-based methods. The butoxyphenyl group in the target compound increases hydrophobicity relative to fluorophenyl or benzyl substituents, which may enhance membrane permeability but reduce aqueous solubility .
Key Research Findings
Substituent Impact : The 4-butoxyphenyl group provides a balance of lipophilicity and steric bulk, distinguishing the target compound from fluorinated or methylated analogs .
Synthetic Feasibility : Thioacetamide incorporation is achievable via thiol-alkylation, as demonstrated in structurally related compounds .
Biological Relevance: The compound’s structural features align with known bioactive molecules, though empirical validation is required .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
